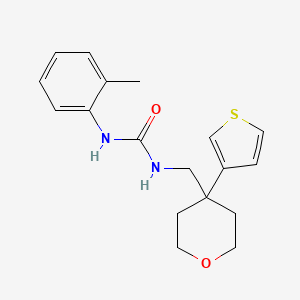

1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea

Description

This compound is a urea derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a thiophen-3-yl group and an o-tolyl (2-methylphenyl) moiety. The urea linkage (-NH-C(O)-NH-) bridges the tetrahydro-2H-pyran-methyl group and the aromatic o-tolyl substituent.

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)20-17(21)19-13-18(7-9-22-10-8-18)15-6-11-23-12-15/h2-6,11-12H,7-10,13H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAABZCGXCRJGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 330.45 g/mol. The compound features a thiophene ring and a tetrahydro-pyran moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O2S |

| Molecular Weight | 330.45 g/mol |

| Purity | Typically ≥ 95% |

Biological Activity Overview

Research indicates that urea derivatives, particularly those containing thiophene and tetrahydro-pyran moieties, exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have been shown to possess antibacterial and antifungal properties. In particular, urea derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Some studies suggest that urea derivatives can induce apoptosis in cancer cells. For instance, compounds analogous to the target molecule have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentration levels .

Antimicrobial Activity

A study assessing the antimicrobial properties of thiophene-containing ureas found that certain derivatives exhibited potent activity against Gram-positive bacteria. The mechanism often involves interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Studies

In vitro studies have shown that similar urea compounds can inhibit cell proliferation in various cancer types. For example, one study reported that a related compound had an IC50 value of 25.1 µM against non-small cell lung cancer cells, indicating its potential as an anticancer agent .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of thiophene-based ureas, revealing that modifications to the thiophene ring and the urea nitrogen significantly influenced their biological activities. For instance:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 25.1 | Anticancer |

| Compound B | 16.23 | Antiproliferative |

| Compound C | 0.012 | Antibacterial |

This table illustrates how structural changes can enhance or diminish biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties and synthesis strategies:

1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea ()

- Key Differences: Substituents: Replaces the thiophen-3-yl-tetrahydro-2H-pyran group with a methoxy-tetrahydro-2H-thiopyran (sulfur-containing ring) and substitutes the o-tolyl group with a 2-chlorophenyl ring. Polarity: The thiopyran ring (sulfur vs. oxygen in pyran) increases lipophilicity (logP) and may reduce aqueous solubility.

1-(2-Phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea (CAS 2319853-14-8, )

- Key Differences: Substituents: Features a phenoxyethyl group instead of o-tolyl and retains the thiophen-3-yl-tetrahydro-2H-pyran core. Physicochemical Properties:

- Higher molecular weight (360.47 g/mol vs. ~340–350 g/mol estimated for the target compound).

- Increased rotatable bonds (7 vs.

- Similar XlogP (2.8) suggests comparable lipophilicity to the target compound.

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ()

- Key Differences :

- Core Structure : Replaces the tetrahydro-2H-pyran-thiophene system with a 2-oxaadamantane (rigid polycyclic ether) and a triazine-piperidine group.

- Pharmacological Implications : The triazine moiety is a common pharmacophore in kinase inhibitors (e.g., CDK or EGFR inhibitors), suggesting divergent target profiles compared to the thiophen-pyran-urea scaffold .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Pharmacological and Industrial Relevance

While direct data for the target compound is unavailable, its structural analogs highlight:

- Urea Derivatives : Often exhibit kinase inhibitory activity (e.g., sorafenib) or GPCR modulation.

- Thiophene-Pyran Systems : Enhance metabolic stability and bioavailability compared to purely aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.